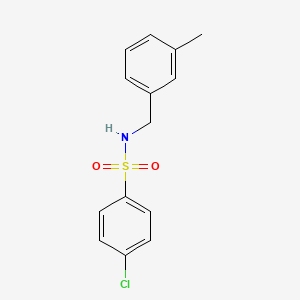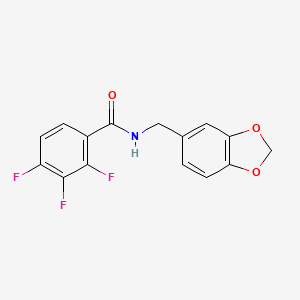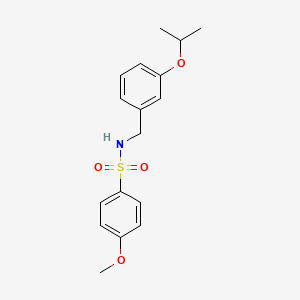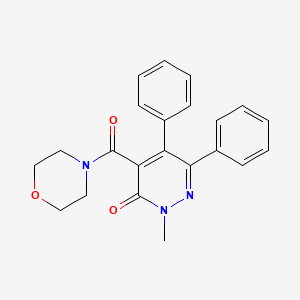![molecular formula C18H19NO3S B4445931 1-[2-(propylsulfonyl)benzoyl]indoline](/img/structure/B4445931.png)
1-[2-(propylsulfonyl)benzoyl]indoline
Vue d'ensemble
Description
Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . It consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic structure . Indoline and its derivatives are crucial in medicinal chemistry and have been used in the design of various drugs .
Synthesis Analysis
The synthesis of indoline derivatives is a topic of ongoing research. For instance, one study synthesized three series of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study mentioned the synthesis of the indoline skeleton through an intramolecular Diels-Alder reaction .Molecular Structure Analysis
Indoline’s structure consists of a benzene ring fused with a five-membered nitrogenous ring . The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Chemical Reactions Analysis
Indoline is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical And Chemical Properties Analysis
Indoline is a π-excessive heterocyclic ring system, making it more likely to act as a nucleophile than as an electrophile . Its unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity, help many organic reactions to proceed with a high reaction rate and selectivity .Applications De Recherche Scientifique
Antimicrobial Activity
Indole derivatives have gained prominence in medicinal chemistry due to their diverse physiological activities. Notably, 1-[2-(propylsulfonyl)benzoyl]indoline exhibits antimicrobial properties. In a recent study, new sulfonamide-based indole derivatives were synthesized using 1H-indole-2 carboxylic acid as a starting material. These compounds were screened for antimicrobial activity against several bacteria, including Staphylococcus aureus, Bacillus megaterium, Klebsiella pneumonia, Escherichia coli, Salmonella typhiae, Shigella sp., and Enterobacter aerogenes. Among these, the compound showed activity against Staphylococcus aureus and demonstrated good activity against Klebsiella pneumonia .
Orientations Futures
The future research directions could involve further development of indoline derivatives for various therapeutic applications. For instance, one study found that a compound incorporating an indolin-2-one derivative exhibited strong cytotoxicity, suggesting its potential for further development as an anticancer agent .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, are known to have a high affinity to bind with most biological targets . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives generally prefer electrophilic rather than nucleophilic substitution . This could suggest that “1-[2-(propylsulfonyl)benzoyl]indoline” might interact with its targets through a similar mechanism.
Biochemical Pathways
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that they may affect a wide range of biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by various factors, including the structure of the compound, the route of administration, and the patient’s physiological condition .
Result of Action
Indole derivatives are known to have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
It’s worth noting that the efficacy and stability of indole derivatives can be influenced by various factors, including the ph of the environment, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(2-propylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-2-13-23(21,22)17-10-6-4-8-15(17)18(20)19-12-11-14-7-3-5-9-16(14)19/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALNIXRCIVTJLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)benzamide](/img/structure/B4445861.png)

![N-(2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445882.png)
![N-cyclopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445888.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4445901.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4445904.png)

![7-[2-(benzyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4445912.png)
![3-(4-methylphenyl)-6-(1-pyrrolidinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445918.png)

![2-methoxy-N-methyl-5-[(3-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445927.png)
![N,N-dimethyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4445933.png)
